REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([N:12]2[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]2)=[C:6]([S:8]([OH:11])(=[O:10])=[O:9])[CH:7]=1.C(O)C>O>[OH2:9].[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([N:12]2[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]2)=[C:6]([S:8]([OH:11])(=[O:9])=[O:10])[CH:7]=1 |f:3.4|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=C(C1)S(=O)(=O)O)N1CCNCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
the crystals were thoroughly dissolved
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were collected by suction filtration
|
Type
|
WASH
|
Details
|
washed with ethanol containing 50% (V/V) water (20 ml)
|
Type
|
CUSTOM
|
Details
|
The crystals obtained
|
Type
|
CUSTOM
|
Details
|
were dried at 50° C. under 90 mmHg for 3 hours
|
Duration
|
3 h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O.CC=1C=CC(=C(C1)S(=O)(=O)O)N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.49 g | |
YIELD: PERCENTYIELD | 88.7% | |
YIELD: CALCULATEDPERCENTYIELD | 177.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |